molecular formula C12H16N4 B1470218 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1484872-09-4

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1470218
CAS RN: 1484872-09-4
M. Wt: 216.28 g/mol
InChI Key: BYLPMCZGRUHJSA-UHFFFAOYSA-N
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Description

“2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives, which include 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine, have been identified as having a high impact in medicinal chemistry . They have been used as an antitumor scaffold . The derivatives have shown potential in anticancer treatments through various action mechanisms .

Enzymatic Inhibitory Activity

These compounds have also shown enzymatic inhibitory activity . This means they can inhibit certain enzymes, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Protein Kinase Inhibitors

Pyrimidine and fused pyrimidine derivatives, including 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine, have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Anticoagulation Therapy

Although not directly mentioned in the search results, similar compounds have been used in anticoagulation therapy . It’s possible that 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine could have similar applications.

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . They could be used in the development of new materials with unique properties .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them ideal for this field .

Mechanism of Action

Target of Action

The primary target of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is believed to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to changes in these cellular processes.

Result of Action

The molecular and cellular effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine’s action are primarily due to its inhibition of protein kinases. This can lead to changes in cell growth, differentiation, migration, and metabolism . The specific effects would depend on the types of cells and the specific protein kinases that are targeted.

properties

IUPAC Name

2-cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h6-9H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLPMCZGRUHJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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